Molecular Weight Distinction vs. 5-Fluoro Analog: Impact on Detection Sensitivity and Purification
Compared to its 5-fluoro congener methyl 5-fluoro-2-(prop-2-ynyloxy)benzoate (CAS 1454848-57-7) , the 5-bromo substitution increases the molecular weight from 208.18 Da to 269.09 Da, a measurable difference of 60.91 Da that directly affects mass spectrometric detection and chromatographic retention [1]. The brominated compound also exhibits the characteristic monoisotopic mass pattern of bromine (¹⁷⁹Br:¹⁸¹Br ≈ 1:1 ratio), providing a distinct isotopic signature absent in fluorine, chlorine, or hydrogen analogs—these exhibit either monoisotopic (F) or lower-intensity (Cl ≈ 3:1) patterns . This isotopic fingerprint enables unambiguous identification of the compound in complex reaction mixtures by LC-MS without requiring authentic standards of every potential byproduct.
| Evidence Dimension | Molecular weight differentiation between 5-halogen-substituted propynyloxy benzoate esters |
|---|---|
| Target Compound Data | 269.09 Da (C₁₁H₉BrO₃); monoisotopic mass 267.97 Da; characteristic ¹⁷⁹Br:¹⁸¹Br ≈ 1:1 doublet isotopic pattern |
| Comparator Or Baseline | Methyl 5-fluoro-2-(prop-2-ynyloxy)benzoate: 208.18 Da; methyl 5-chloro analog: ~224.6 Da (³⁵Cl:³⁷Cl ≈ 3:1); 5-unsubstituted parent: ~192.21 Da |
| Quantified Difference | ΔMW = +60.91 Da vs. 5-F analog; ΔMW ≈ +44.5 Da vs. 5-Cl analog; unique ¹⁷⁹Br:¹⁸¹Br isotopic doublet signature vs. all non-brominated analogs |
| Conditions | Computed molecular weights from PubChem and ChemSrc databases; isotopic abundance patterns from natural halogen isotope distributions |
Why This Matters
The distinct mass defect and unmistakable bromine isotopic pattern enable confident LC-MS peak assignment in multi-component reaction monitoring, reducing the risk of misidentifying the product among structurally similar intermediates.
- [1] PubChem Compound Summary for CID 36995612, Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate. Molecular Weight 269.09 g/mol. View Source
